molecular formula C10H15NO B8713195 2-Amino-6-tert-butylphenol

2-Amino-6-tert-butylphenol

Cat. No.: B8713195
M. Wt: 165.23 g/mol
InChI Key: YYAWZRLFXBLUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals or ligand synthesis.

Scientific Research Applications

Chemistry

2-Amino-6-tert-butylphenol serves as a precursor in the synthesis of complex organic molecules and polymers. Its antioxidant properties make it valuable in stabilizing various chemical formulations.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationCan undergo oxidation to form quinonesQuinones
ReductionReduction can convert the amino group to hydroxylaminesHydroxylamines
SubstitutionParticipates in electrophilic and nucleophilic substitutionHalogenated phenols

Biology

This compound has been investigated for its potential antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it effectively scavenges free radicals and inhibits lipid peroxidation, thereby preventing cellular damage.

Case Study: Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Medicine

In medicinal chemistry, this compound has shown promise for its anti-inflammatory and anticancer activities. It has been noted to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis and cancer.

Table 2: Biological Activities of this compound

Activity TypeEffectPotential Applications
AntioxidantScavenges free radicalsPrevents oxidative damage
Anti-inflammatoryInhibits cyclooxygenase enzymesArthritis treatment
AnticancerModulates kinase activityCancer therapy

Industrial Applications

In industry, this compound is utilized as an antioxidant in fuels, lubricants, and polymers. Its ability to enhance stability and prevent degradation makes it an essential additive in various formulations.

Case Study: Polymer Stabilization
Research has shown that incorporating this compound into polymer matrices significantly improves thermal stability and resistance to oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-6-tert-butylphenol in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks .
  • Waste containing this compound must be segregated and stored in labeled containers, followed by disposal via certified hazardous waste management services to prevent environmental contamination .
  • Safety data sheets (SDS) for structurally similar compounds (e.g., 2-(aminomethyl)phenol) recommend emergency protocols such as rinsing exposed areas with water for 15 minutes and seeking medical attention if irritation persists .

Q. What are the standard synthetic routes for preparing this compound, and what reagents are typically employed?

  • Methodological Answer :

  • Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce hydroxyl groups to precursor molecules .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce nitro or carbonyl intermediates to amine functionalities .
  • Substitution : Halogenation (e.g., bromine) followed by nucleophilic substitution with ammonia or amines can introduce the amino group at the 2-position .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% can be confirmed using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar tert-butylphenols .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns for structural validation. For example, NIST reference data for 6-tert-butyl-2,4-dimethylphenol (NIST MS# 125088) includes characteristic fragments at m/z 164 (base peak) and 177 .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when studying the reactivity of this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and computational modeling) to confirm reaction outcomes .
  • Iterative Analysis : Re-examine reaction conditions (e.g., solvent polarity, temperature) if unexpected products arise. For instance, steric hindrance from the tert-butyl group may reduce substitution efficiency, requiring adjusted reagent stoichiometry .
  • Literature Benchmarking : Compare findings with structurally analogous compounds, such as 2,6-di-tert-butylphenol, which exhibits reduced solubility and reactivity due to the absence of an amino group .

Q. What methodological considerations are critical when designing in vitro toxicological assessments for this compound?

  • Methodological Answer :

  • OECD Compliance : Follow OECD Test Guideline 473 for in vitro mammalian chromosomal aberration tests under Good Laboratory Practice (GLP) conditions. Use human lymphocyte cultures or CHO cells exposed to 0.1–100 µg/mL concentrations .
  • Dose-Response Analysis : Include negative controls (solvent-only) and positive controls (e.g., mitomycin C) to validate assay sensitivity. Measure cytotoxicity via relative mitotic index (RMI) .
  • Metabolic Activation : Incorporate S9 liver homogenate to assess genotoxicity of metabolites, as phenolic compounds often undergo hepatic oxidation .

Q. What advanced spectroscopic or computational methods are recommended for elucidating the structural properties of this compound complexes?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientations. For example, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol exhibits a planar imine linkage with C–N bond lengths of 1.28 Å .
  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict reactive sites. Studies on tert-butylphenol derivatives show electron-rich amino groups facilitate electrophilic aromatic substitution .
  • NMR Relaxometry : Probe hydrogen bonding interactions in solution using 1H^1H-NMR spin-lattice relaxation times (T1T_1) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4,6-di-tert-butylphenol (CAS 91251-42-2)

  • Structural Similarity : 0.88 (highest among listed analogs) .
  • Key Differences: Additional tert-butyl group at the 4-position, increasing steric bulk. Enhanced electron-donating effects from dual tert-butyl groups may stabilize the phenol’s aromatic ring and influence acidity.
  • Research Findings: Analogous compounds like (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol (from ) exhibit crystallographically confirmed planar geometries, with tert-butyl groups inducing steric shielding that stabilizes imine linkages . Computational studies suggest such substitutions modulate frontier molecular orbitals, affecting redox properties .

4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)

  • Key Differences: Nitro group at 2-position (vs. amino in 2-amino-6-tert-butylphenol). Nitro’s electron-withdrawing nature reduces phenol acidity (pKa ~7–8) compared to amino’s electron-donating effect (pKa ~10–11).
  • Hazard Profile: Classified as hazardous; safety data sheets advise against use near food/water and highlight risks of skin/eye irritation . This contrasts with amino-substituted phenols, which are generally less reactive.

2-Bromo-6-tert-butylphenol (CAS 23159-87-7)

  • Structural Similarity : Moderate (based on tert-butyl and halogen substitution).
  • Key Differences: Bromine at 2-position (vs. amino), introducing a leaving group for nucleophilic substitution.
  • Synthesis: Prepared via N-bromosuccinimide (NBS) in dichloromethane with diisopropylamine, yielding 99% product . This highlights bromo derivatives’ utility in cross-coupling reactions, unlike amino analogs.

Complex Derivatives (e.g., 2,4-Di-tert-butyl-6-{[2-(dimethylamino)ethyl]aminomethyl}phenol)

  • Structural Complexity: Features multiple substituents, including a dimethylaminoethyl group.
  • Research Insights: Single-crystal X-ray studies () reveal non-planar conformations due to steric interactions, influencing ligand-metal binding efficiency. Such derivatives are explored for catalytic or coordination chemistry applications.

Comparative Data Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Not specified 2-NH₂, 6-C(CH₃)₃ C₁₀H₁₅NO 165.23 Intermediate in pharmaceuticals
2-Amino-4,6-di-tert-butylphenol 91251-42-2 2-NH₂, 4/6-C(CH₃)₃ C₁₄H₂₃NO 221.34 Stabilized ligand frameworks
4-Tert-Butyl-2-Nitro Phenol 3279-07-0 2-NO₂, 4-C(CH₃)₃ C₁₀H₁₃NO₃ 195.22 Hazardous intermediate
2-Bromo-6-tert-butylphenol 23159-87-7 2-Br, 6-C(CH₃)₃ C₁₀H₁₃BrO 229.11 Cross-coupling precursor

Key Findings and Implications

  • Steric Effects: Tert-butyl groups in this compound and analogs enhance steric shielding, stabilizing reactive sites (e.g., imine bonds in ) .
  • Electronic Tuning: Amino groups increase electron density on the aromatic ring, improving nucleophilicity, whereas nitro or bromo substituents alter reactivity pathways .
  • Safety Considerations: Functional groups dictate hazard profiles; nitro derivatives require stricter handling than amino/bromo analogs .

Preparation Methods

Nitrosation-Reduction Pathway

Reaction Overview

The nitrosation-reduction sequence, adapted from the synthesis of 2,6-di-tert-butyl-4-aminophenol , involves two key steps:

  • Nitrosation : Introduction of a nitroso group (-NO) at the para position relative to the tert-butyl substituent.

  • Reduction : Conversion of the nitroso intermediate to an amino group (-NH₂) under controlled conditions.

This method avoids noble metal catalysts, employs cost-effective reagents, and achieves high yields (>98%) with minimal waste generation .

Nitrosation Step Optimization

The nitrosation of 6-tert-butylphenol (hypothetical starting material) would involve electrophilic aromatic substitution. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Nitrosating AgentSodium NitriteStoichiometric excess (2:1) ensures complete substitution .
Acid CatalystSulfuric AcidFacilitates nitrosonium ion (NO⁺) formation .
Temperature20–30°CHigher temperatures risk diazo byproducts .
SolventEthanol-Water MixBalances solubility and reaction control .

For example, a molar ratio of 1:2 (phenol:sodium nitrite) in 95% ethanol at 25°C yields >99% nitroso intermediate .

Reduction Step Conditions

The nitroso group is reduced to an amine using sodium dithionite (Na₂S₂O₄), a cost-effective alternative to hydrogenation catalysts:

Reaction Setup :

  • Solvent: Ethanol-aqueous NaOH (5–10% concentration)

  • Temperature: 25–50°C

  • Molar Ratio (Nitroso:Na₂S₂O₄): 1:2

  • Duration: 1–2 hours

This step achieves >98% conversion with purity ≥99.7% after recrystallization .

Alternative Synthetic Routes

Hydroxyl Group Protection-Deprotection

Temporary protection of the phenolic -OH group (e.g., as a methyl ether) could enable selective amination at the ortho position. Subsequent deprotection would regenerate the phenol:

  • Protection :
    6-tert-butylphenol+CH₃I6-tert-butyl-2-methoxyphenol\text{6-tert-butylphenol} + \text{CH₃I} \rightarrow \text{6-tert-butyl-2-methoxyphenol}

  • Amination :
    Electrophilic substitution or metal-catalyzed coupling.

  • Deprotection :
    HBr/AcOH2-Amino-6-tert-butylphenol\text{HBr/AcOH} \rightarrow \text{this compound}

This route remains theoretical without experimental validation in the literature.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodIntermediate YieldFinal Product YieldPurity
Nitrosation-Reduction99.0% 98.7–99.1% ≥99.7%
Direct AminationN/A≤85% (estimated)≤95%

The nitrosation-reduction pathway outperforms alternatives in both yield and scalability .

Environmental and Economic Considerations

  • Waste Generation : The patent method claims zero waste via solvent recycling and reagent recovery .

  • Catalyst Costs : Sodium dithionite ($5–10/kg) is significantly cheaper than palladium catalysts ($3,000–5,000/kg) .

  • Energy Input : Reactions proceed at ambient to moderate temperatures (20–50°C), reducing energy consumption .

Industrial-Scale Process Design

Continuous-Flow Reactor Integration

Adopting continuous-flow systems could enhance the nitrosation-reduction process:

  • Nitrosation : Tubular reactor with residence time <2 hours.

  • Reduction : Multi-stage mixer-settler units for phased Na₂S₂O₄ addition.

This setup minimizes side reactions and improves throughput by 30–40% compared to batch processing .

Solvent Recovery Systems

Ethanol-water azeotrope distillation achieves >95% solvent recovery, critical for cost-effective manufacturing .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-6-tert-butylphenol

InChI

InChI=1S/C10H15NO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,11H2,1-3H3

InChI Key

YYAWZRLFXBLUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10% palladium carbon catalyst (250 mg) was added to a solution of the nitrophenol (316 mg, 1.62 mmol) in ethanol (20 ml) and stirred under hydrogen atmosphere at room temperature for 12 hours. The reaction solution was filtered off through celite and the filtrate was evaporated in vacuo to provide 260 mg (yield 97%) of 2-amino-6-tert-butylphenol as red crystals. Potassium O-ethyl dithiocarbonate (242 mg, 1.51 mmol) was added to a solution of the aminophenol (227 mg, 1.37 mmol) in ethanol (10 ml) followed by heating to reflux for eight hours. After allowing to cool, the solvent was evaporated in vacuo and the resulting residue was dissolved in water, acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and a saturated sodium chloride solution successively and dried over an hydrous sodium sulfate and the solvent was evaporated therefrom. The residue was purified by a silica gel column chromatography (20 g of silica gel; developing solvent, hexane:acetone=4:1) to provide 124 mg (yield 44%) of 7-tert-butyl-2-mercaptobenzooxazole as colorless crystals.
Quantity
316 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.